molecular formula C4H7BF3KO2 B13502796 Potassium (1,4-dioxan-2-yl)trifluoroboranuide

Potassium (1,4-dioxan-2-yl)trifluoroboranuide

Cat. No.: B13502796
M. Wt: 194.00 g/mol
InChI Key: KGXSFQWBVWCDRV-UHFFFAOYSA-N
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Description

Potassium (1,4-dioxan-2-yl)trifluoroboranuide is a chemical compound with the molecular formula C4H7BF3KO2 and a molecular weight of 194. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (1,4-dioxan-2-yl)trifluoroboranuide can be synthesized through the reaction of 1,4-dioxane with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (1,4-dioxan-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different boron-containing compounds, while reduction can produce simpler boron derivatives .

Scientific Research Applications

Potassium (1,4-dioxan-2-yl)trifluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium (1,4-dioxan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (1,4-dioxan-2-yl)trifluoroboranuide is unique due to its specific structure, which combines the properties of 1,4-dioxane and trifluoroborate. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C4H7BF3KO2

Molecular Weight

194.00 g/mol

IUPAC Name

potassium;1,4-dioxan-2-yl(trifluoro)boranuide

InChI

InChI=1S/C4H7BF3O2.K/c6-5(7,8)4-3-9-1-2-10-4;/h4H,1-3H2;/q-1;+1

InChI Key

KGXSFQWBVWCDRV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1COCCO1)(F)(F)F.[K+]

Origin of Product

United States

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